2-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
Overview
Description
2-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that features a combination of imidazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It is known that the compound contains animidazole ring , which is a common structural motif in many biologically active molecules . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The presence of the imidazole ring suggests that it may interact with its targets throughhydrogen bonding and π-stacking interactions , which are common modes of action for imidazole-containing compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, it is expected that the compound would have good solubility in water and other polar solvents, which could potentially improve its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules could potentially affect the compound’s interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Rings: The imidazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the amino group of the imidazole attacks the electrophilic carbon of the pyrimidine.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a similar imidazole structure.
Uniqueness
2-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is unique due to the combination of imidazole and pyrimidine rings, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings . The presence of the sulfonamide group further enhances its biological activity and specificity .
Properties
IUPAC Name |
2-chloro-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S/c1-12-18-8-9-23(12)16-10-15(20-11-21-16)19-6-7-22-26(24,25)14-5-3-2-4-13(14)17/h2-5,8-11,22H,6-7H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZAFOKRTWPYHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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